molecular formula C19H12F2N2O4 B2975929 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate CAS No. 1210697-80-5

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate

Cat. No.: B2975929
CAS No.: 1210697-80-5
M. Wt: 370.312
InChI Key: VZRWEZVRKABBTP-UHFFFAOYSA-N
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Description

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate: is a complex organic compound that features both oxazole and benzoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and benzoxazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, sodium hydride, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the precise conditions required for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate exerts its effects involves interactions with various molecular targets. The oxazole and benzoxazole rings can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. These interactions are often mediated through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    Palladium(II) acetate: Commonly used as a catalyst in organic synthesis.

Uniqueness

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate: is unique due to its dual heterocyclic structure, which provides a versatile platform for various chemical modifications and applications. Its specific arrangement of functional groups allows for targeted interactions in biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N2O4/c20-11-5-6-13(15(21)7-11)18-8-12(22-27-18)10-25-19(24)9-16-14-3-1-2-4-17(14)26-23-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRWEZVRKABBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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